molecular formula C9H8N2O3S B14591108 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione CAS No. 61081-71-8

1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione

Cat. No.: B14591108
CAS No.: 61081-71-8
M. Wt: 224.24 g/mol
InChI Key: FVBUSSHMTDYWOR-UHFFFAOYSA-N
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Description

1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a pyrimidine ring The presence of sulfur in the thiopyrano ring adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione typically involves a multicomponent reaction. One common method is the Knoevenagel-Michael cyclocondensation reaction. This method uses barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives as starting materials. The reaction is carried out in aqueous ethanol at room temperature, using Na2 eosin Y as a direct hydrogen atom transfer (HAT) photocatalyst under visible light-mediated conditions .

Industrial Production Methods

For industrial-scale production, the reaction can be scaled up to gram quantities. The use of non-metallic organic dyes like Na2 eosin Y is advantageous due to their affordability, availability, and ecological benefits. The reaction conditions are optimized to ensure high yields, energy efficiency, and operational simplicity, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione is unique due to the presence of the thiopyrano ring, which imparts distinct chemical properties and potential biological activities. Its sulfur-containing structure differentiates it from other pyrimidine derivatives, making it a valuable compound for various applications.

Properties

CAS No.

61081-71-8

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

1,3-dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione

InChI

InChI=1S/C9H8N2O3S/c1-10-7(13)6-5(12)3-4-15-8(6)11(2)9(10)14/h3-4H,1-2H3

InChI Key

FVBUSSHMTDYWOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)C=CS2)C(=O)N(C1=O)C

Origin of Product

United States

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